Cyclopentanamine, 2-methyl-, hydrochloride, (1R-cis)-
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Overview
Description
Cyclopentanamine, 2-methyl-, hydrochloride, (1R-cis)- is a chemical compound with the molecular formula C6H13NHCl It is a derivative of cyclopentanamine, where a methyl group is attached to the second carbon of the cyclopentane ring, and the compound exists as a hydrochloride salt
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentanamine, 2-methyl-, hydrochloride, (1R-cis)- typically involves the following steps:
Starting Material: The synthesis begins with cyclopentanone, 2-methyl-.
Reductive Amination: The cyclopentanone, 2-methyl- undergoes reductive amination with an appropriate amine source, such as ammonia or a primary amine, in the presence of a reducing agent like sodium cyanoborohydride.
Formation of Hydrochloride Salt: The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of Cyclopentanamine, 2-methyl-, hydrochloride, (1R-cis)- may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to maintain the desired stereochemistry and to minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Cyclopentanamine, 2-methyl-, hydrochloride, (1R-cis)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Imines or nitriles.
Reduction: Secondary or tertiary amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Cyclopentanamine, 2-methyl-, hydrochloride, (1R-cis)- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of fine chemicals and as a precursor in various industrial processes.
Mechanism of Action
The mechanism of action of Cyclopentanamine, 2-methyl-, hydrochloride, (1R-cis)- involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their function and activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Cyclopentanamine: The parent compound without the methyl group.
Cyclopentanone, 2-methyl-: The ketone precursor used in the synthesis.
Cyclopentylamine: A similar compound with a different substitution pattern.
Uniqueness
Cyclopentanamine, 2-methyl-, hydrochloride, (1R-cis)- is unique due to its specific stereochemistry and the presence of the methyl group, which can influence its reactivity and interactions compared to other similar compounds.
Properties
Molecular Formula |
C6H14ClN |
---|---|
Molecular Weight |
135.63 g/mol |
IUPAC Name |
(1R)-2-methylcyclopentan-1-amine;hydrochloride |
InChI |
InChI=1S/C6H13N.ClH/c1-5-3-2-4-6(5)7;/h5-6H,2-4,7H2,1H3;1H/t5?,6-;/m1./s1 |
InChI Key |
UEWUQJCETUWGDX-QFWZMSBNSA-N |
Isomeric SMILES |
CC1CCC[C@H]1N.Cl |
Canonical SMILES |
CC1CCCC1N.Cl |
Origin of Product |
United States |
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